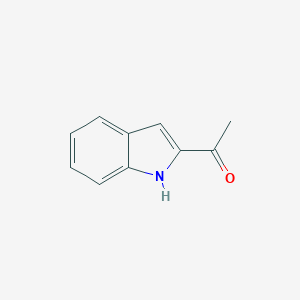

2-Acetylindole

Übersicht

Beschreibung

2-Acetylindole is an organic compound belonging to the indole family, characterized by the presence of an acetyl group attached to the second position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Acetylindole can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of indole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method includes the reaction of indole with acetic anhydride under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps for purification such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetylindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acetyl group to an ethyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: 2-Ethylindole.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2-Acetylindole exhibits a range of biological activities, making it a subject of interest in pharmacological research. Some notable applications include:

- Antimicrobial Activity : Research has shown that derivatives of this compound possess significant antimicrobial properties. For instance, studies have synthesized various 1-substituted indole derivatives that demonstrated effective antibacterial and antifungal activities against various pathogens .

- Antitumor Activity : Compounds derived from this compound have been evaluated for their antitumor effects. Certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro, indicating potential as anticancer agents .

- HIV Integrase Inhibition : Indole derivatives have been identified as potential inhibitors of HIV integrase, a key enzyme in the HIV replication cycle. The design of integrase inhibitors based on the indole scaffold has shown effectiveness in disrupting viral replication .

Applications in Synthesis

The versatility of this compound extends to its role as a precursor for synthesizing various heterocyclic compounds through multicomponent reactions. Some notable applications include:

- Synthesis of Heterocycles : this compound has been utilized in the synthesis of diverse heterocycles via one-pot multicomponent reactions. These reactions often result in compounds with enhanced biological activity and structural complexity .

- Functionalization : The compound serves as a starting material for further functionalization, allowing for the introduction of various substituents that can modify its biological properties. For example, reactions involving electrophiles can yield functionalized indoles that exhibit improved pharmacological profiles.

Case Studies

- Antimicrobial Derivatives : A study synthesized several derivatives from this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited high activity levels, particularly those with electron-donating groups .

- Integrase Inhibitors : Research focused on optimizing indole derivatives to enhance their binding affinity to HIV integrase. Structural modifications led to compounds with improved inhibitory potency, showcasing the potential of this compound derivatives in antiviral therapies .

- Antitumor Activity Evaluation : In vitro studies assessed the antitumor efficacy of this compound derivatives against various cancer cell lines. Results indicated significant cytotoxic effects, prompting further exploration into their mechanisms of action and potential as chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of 2-acetylindole involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . In biological systems, it may interact with receptors, modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone involved in growth regulation.

3-Acetylindole: Similar structure but with the acetyl group at the third position.

Indole-2-carboxylic acid: An oxidation product of 2-acetylindole.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

2-Acetylindole is a significant compound within the indole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H9NO

- Molecular Weight : 175.19 g/mol

- IUPAC Name : 1H-Indole-2-acetone

The compound features an acetyl group attached to the indole ring, which contributes to its biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated various derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that some derivatives exhibited IC50 values ranging from 2 to 11 μmol/L against five cancer cell lines, demonstrating significant anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative 1 | A549 (Lung) | 5 |

| Derivative 2 | MCF-7 (Breast) | 3 |

| Derivative 3 | HeLa (Cervical) | 7 |

| Derivative 4 | HCT116 (Colon) | 11 |

These findings suggest that modifications to the indole structure can enhance its anticancer efficacy.

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A synthesis of various derivatives was conducted to evaluate their effectiveness against several bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Derivative | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 15 |

| Compound C | P. aeruginosa | 30 |

This antimicrobial activity highlights the potential of this compound in developing new therapeutic agents against resistant bacterial strains.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are critical in inflammatory pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The indole moiety interacts with cellular targets involved in proliferation and apoptosis, potentially inhibiting key signaling pathways like PI3K/Akt and MAPK .

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .

- Anti-inflammatory Mechanism : It may inhibit the expression of COX enzymes and reduce the production of inflammatory mediators such as prostaglandins .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : A study assessed the effects of various indole derivatives on breast cancer cells, revealing that modifications to the acetyl group significantly influenced cytotoxicity and apoptosis induction.

- Antimicrobial Efficacy Against Resistant Strains : Another study focused on resistant bacterial strains, demonstrating that specific derivatives of this compound exhibited potent antibacterial activity, suggesting a viable alternative to traditional antibiotics.

Eigenschaften

IUPAC Name |

1-(1H-indol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJMCSBBTMVSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343331 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-35-1 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.